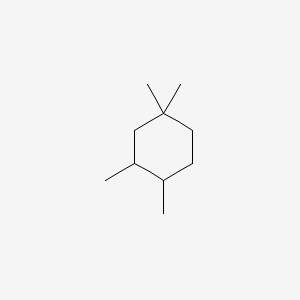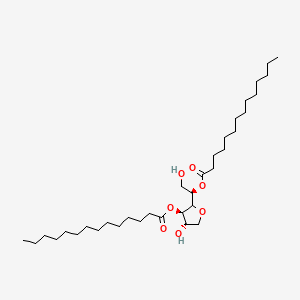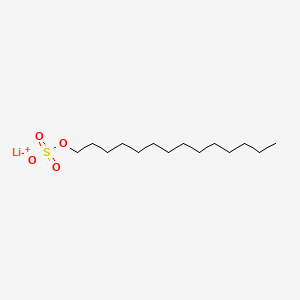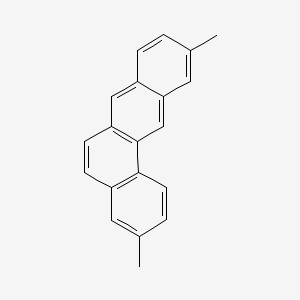
Benz(a)anthracene, 3,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 3,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings This compound is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 3 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 3,10-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclotrimerization of alkynes catalyzed by cobalt or zinc reagents can be employed to form the polycyclic structure .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 3,10-dimethyl- often involves the extraction from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .
Types of Reactions:
Oxidation: Benz(a)anthracene, 3,10-dimethyl- can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 3,10-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and as a potential target for cancer research.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene, 3,10-dimethyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can form DNA adducts .
Comparación Con Compuestos Similares
- Benz(a)anthracene, 7,12-dimethyl-
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 3,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological interactions. Compared to its analogs, such as Benz(a)anthracene, 7,12-dimethyl-, it may exhibit different metabolic pathways and carcinogenic potentials .
Propiedades
Número CAS |
63018-80-4 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-3-5-15-11-17-7-6-16-9-14(2)4-8-19(16)20(17)12-18(15)10-13/h3-12H,1-2H3 |
Clave InChI |
BUPOOPLBGBHGLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C=C2)C=C4C=CC(=CC4=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


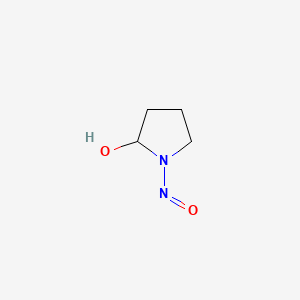
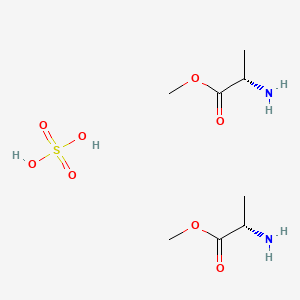
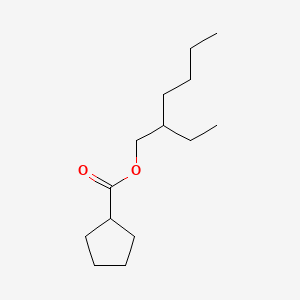
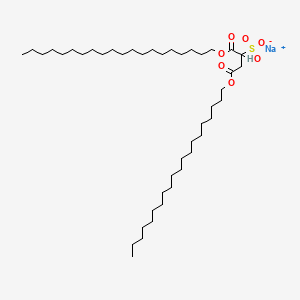
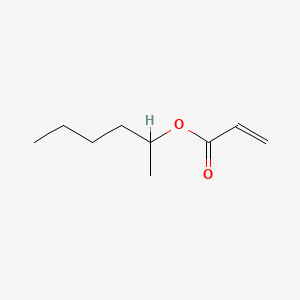
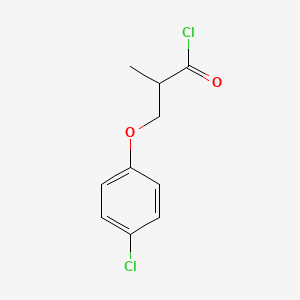
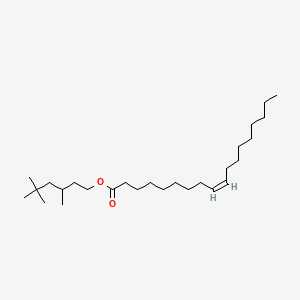

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

